molecular formula C8H10BrNS B8417600 1-[(5-Bromo-2-thienyl)methyl]azetidine

1-[(5-Bromo-2-thienyl)methyl]azetidine

Cat. No.: B8417600
M. Wt: 232.14 g/mol
InChI Key: BMMPSCURERNOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-thienyl)methyl]azetidine is an azetidine derivative featuring a brominated thienylmethyl substituent. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, is notable for its conformational rigidity and applications in medicinal chemistry. The compound’s structure includes a 5-bromo-2-thienyl group attached via a methylene bridge to the azetidine nitrogen. Its molecular formula is C₈H₉BrN₂S, with a molecular weight of 231.0 g/mol (calculated based on substituents and core structure). The bromine atom enhances lipophilicity, while the thienyl group introduces electronic diversity due to sulfur’s polarizability and aromaticity .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]azetidine

InChI

InChI=1S/C8H10BrNS/c9-8-3-2-7(11-8)6-10-4-1-5-10/h2-3H,1,4-6H2

InChI Key

BMMPSCURERNOSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares 1-[(5-Bromo-2-thienyl)methyl]azetidine with analogous azetidine derivatives, emphasizing structural and property differences:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 5-Bromo-2-thienylmethyl 231.0 High lipophilicity (Br), polarizable S Potential antiviral scaffolds
1-(4-Bromobenzyl)azetidine 4-Bromobenzyl 226.11 Aromatic phenyl group, Br for stability Intermediate in drug synthesis
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl 4-Fluorophenyl, ester group 273.7 (HCl salt) Enhanced solubility (ester), electronegative F PLpro inhibitor development
1-[(2-Fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine 2-Fluorobenzyl, 2-methoxyphenoxy 317.3 Dual substituents for binding modulation Bioactive compound exploration

Key Observations :

  • Electronic Effects : The thienyl group in the target compound introduces sulfur-mediated resonance effects, distinct from the electron-withdrawing fluorine in fluorophenyl derivatives .
  • Lipophilicity : Bromine increases logD (estimated ~2.5–3.0 for the target compound), comparable to 4-bromobenzyl analogs but higher than fluorine-containing derivatives .
  • Synthetic Utility : The thienyl group enables Suzuki-Miyaura couplings (e.g., with boronic acids), a strategy used in synthesizing related antiviral azetidines .

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